molecular formula C25H35N5O3 B2389162 9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844464-49-9

9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2389162
CAS RN: 844464-49-9
M. Wt: 453.587
InChI Key: RDVBBNRZSAZSGU-UHFFFAOYSA-N
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Description

The compound “9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . These derivatives have been studied for their potential as PARP-1 inhibitors, which are involved in DNA repair damage . They have shown promising activity against human cancer cell lines .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves a series of reactions . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 . Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 .

Future Directions

The pyrano[2,3-d]pyrimidine-2,4-dione derivatives, including “9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione”, show promise as potential inhibitors against PARP-1 . They have shown promising activity against human cancer cell lines , indicating their potential for development as anti-cancer therapeutic agents. Future research may focus on further exploring their therapeutic potential and optimizing their properties for clinical use.

properties

IUPAC Name

9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O3/c1-4-5-6-7-8-9-10-16-30-23(31)21-22(27(2)25(30)32)26-24-28(17-11-18-29(21)24)19-12-14-20(33-3)15-13-19/h12-15H,4-11,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVBBNRZSAZSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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